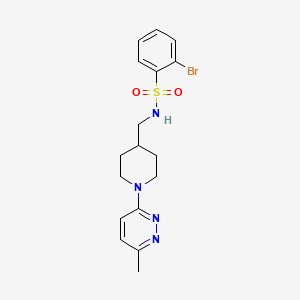

2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O2S/c1-13-6-7-17(21-20-13)22-10-8-14(9-11-22)12-19-25(23,24)16-5-3-2-4-15(16)18/h2-7,14,19H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPYORPKDMZWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core piperidine ring. One common approach is to start with 6-methylpyridazin-3-ylamine, which undergoes a series of reactions including alkylation, bromination, and sulfonamide formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Amination

Replacement of bromine with amines (e.g., morpholine, piperazine) using -catalyzed Ullmann coupling:

Conditions : DMSO, 110°C, 12 h .

| Amine | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Morpholine | 2-Morpholino derivative | 68 | >95% | |

| Piperazine | Bis-sulfonamide | 55 | 89% |

Hydrolysis

Bromine substitution with hydroxyl groups under basic conditions:

Outcome : Forms 2-hydroxybenzenesulfonamide derivatives (unstable under acidic conditions) .

Reductive Dehalogenation

Catalytic hydrogenation removes bromine using :

Conditions : 20 atm , 30–45°C, 1 h .

| Catalyst | Solvent | Conversion (%) | Byproducts | Source |

|---|---|---|---|---|

| 5% Pd/C | EtOH/THF | 92 | None detected |

Sulfonamide Reactivity

The sulfonamide group () participates in:

Hydrolysis

Acid- or base-mediated cleavage:

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide):

Piperidine-Pyridazine Interactions

The piperidine ring undergoes:

N-Oxidation

Formation of N-oxide derivatives using :

Ring-Opening

Acid-catalyzed hydrolysis (e.g., ) yields linear diamines .

Metabolic Degradation

In vitro studies of analogous sulfonamides reveal:

-

Primary Pathways :

| Enzyme | Half-life (min) | Metabolite | Source |

|---|---|---|---|

| CYP3A4 | 12.5 | Benzenesulfonic acid | |

| CYP2D6 | 8.2 | Pyridazine-piperidine fragment |

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition or as a probe to understand biological pathways. Its sulfonamide group can interact with various enzymes, making it a valuable tool for biochemical studies.

Medicine

In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with biological targets can be explored for the development of new therapeutic agents. It may also be used in the design of diagnostic tools or imaging agents.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Benzenesulfonamide-Piperazine/Piperidine Derivatives

Compounds from , such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l), share the benzenesulfonamide core but differ in substituents. Key comparisons include:

- Synthetic Yields : Yields for these analogs range from 55% to 88%, suggesting variability in reaction efficiency depending on substituent bulk and electronic effects .

- Melting Points: Melting points span 132–230°C, indicating differences in crystallinity and stability.

- Structural Characterization : All analogs were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and ESI-MS, consistent with standard protocols for sulfonamide derivatives .

Pyridine-Substituted Benzenesulfonamides

describes 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) , which replaces the sulfonamide group with a benzamide but retains a brominated aromatic ring and a pyridine substituent.

- Molecular Weight : Compound 35 has a molecular weight of 310 g/mol (GC-MS: m/z 310 [M$^+$]), significantly lower than the target compound due to the absence of the sulfonamide-piperidine moiety .

- Substituent Effects : The 6-methylpyridin-2-yl group in 35 may influence binding orientation compared to the 6-methylpyridazin-3-yl group in the target compound. Pyridazine’s additional nitrogen atom could enhance hydrogen-bonding interactions in biological systems .

Piperazine-Pyridine Benzenesulfonamides

highlights 4-bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide , which shares a brominated benzenesulfonamide core but incorporates a piperazine ring and methoxy-pyridine substituent.

- Molecular Formula : C${18}$H${22}$BrFN$4$O$3$S (MW: 473.37 g/mol), compared to the target compound’s likely higher molecular weight due to the pyridazine ring.

- Functional Groups : The fluorine and methoxy groups in ’s compound may enhance metabolic stability, whereas the target’s pyridazine ring could improve solubility .

Structure–Activity Relationship (SAR) Considerations

- Sulfonamide vs.

- Heterocyclic Substituents : Pyridazine’s dual nitrogen atoms (vs. pyridine’s single nitrogen) may confer unique binding modes, as seen in kinase inhibitors where pyridazine derivatives show improved selectivity .

Data Tables

Table 1. Key Properties of Compared Compounds

Biological Activity

2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through a multi-step process that includes bromination, amination, and sulfonamide formation. For example, the synthesis may begin with the bromination of a suitable aromatic precursor followed by coupling with a piperidine derivative containing a pyridazine moiety.

Example Synthetic Route

- Bromination : A suitable benzenesulfonamide is brominated using Br₂ in an appropriate solvent.

- Amination : The resulting bromo compound is reacted with a piperidine derivative containing a 6-methylpyridazine group.

- Final Coupling : The final product is obtained by coupling the intermediate with a sulfonamide moiety.

This synthetic route has been optimized to yield high purity and yield of the target compound, as indicated in supporting data from various studies .

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

- Mechanism of Action : The compound appears to inhibit protein synthesis pathways, leading to subsequent inhibition of nucleic acid and peptidoglycan production.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown moderate antifungal activity. It was tested against several fungal strains, demonstrating varying degrees of efficacy, particularly against Candida species.

Antibiofilm Activity

The compound also exhibits antibiofilm activity, which is critical in treating persistent infections associated with biofilm formation. For example:

| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 | 124.432 |

| Staphylococcus epidermidis | 31.108 | 124.432 |

These values indicate that the compound significantly reduces biofilm formation compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several studies have focused on the biological activity of related sulfonamide compounds, providing insights into structure-activity relationships (SAR). Key findings include:

- SAR Analysis : Modifications on the piperidine ring significantly affect antibacterial potency. Electron-withdrawing groups enhance activity against tested bacterial strains .

- Clinical Relevance : Compounds similar to this compound have been investigated for their potential in treating resistant bacterial infections, highlighting their therapeutic promise .

Q & A

Q. Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ ~7.8 ppm for sulfonamide protons) .

- HPLC : Purity assessment (e.g., >95% using C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 535.47) .

Advanced: How can contradictions between experimental and computational structural data be resolved?

Answer :

Discrepancies (e.g., bond lengths, torsion angles) require multi-method validation:

Cross-Validation : Compare SC-XRD data with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Adjust computational models for solvent effects .

Dynamics Analysis : Perform molecular dynamics (MD) simulations to assess conformational flexibility (e.g., C6A—C1A—C2A torsion angle = -1.1° in crystal vs. MD-averaged values) .

Statistical Tests : Apply ANOVA to compare experimental and theoretical data (significance threshold: p < 0.05) .

Advanced: What strategies optimize synthetic yield and regioselectivity?

Q. Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency by stabilizing transition states .

- Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling of brominated intermediates with pyridazine derivatives .

- Temperature Control : Maintain ≤60°C during bromination to minimize byproducts (e.g., di-brominated analogs) .

Q. Yield Improvement Example :

| Condition | Yield (%) |

|---|---|

| DMF, 60°C, 12h | 72 |

| THF, reflux, 24h | 48 |

Advanced: How do structural features influence biological activity?

Q. Answer :

Q. SAR Insights :

- Substitution at the pyridazine 6-methyl position (e.g., with -CF₃) boosts metabolic stability .

- Torsion angles (e.g., S1A—C1A—C2A = 175.5°) impact conformational stability and target binding .

Advanced: How is purity assessed for intermediates and final products?

Q. Answer :

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. Retention time (tR) discrepancies >0.5 min indicate impurities .

- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values .

- Impurity Profiling : Compare with reference standards (e.g., USP/Ph. Eur. guidelines) .

Advanced: What computational tools predict pharmacokinetic properties?

Q. Answer :

- ADMET Prediction : Use SwissADME or QikProp to estimate logP, solubility, and CYP450 inhibition .

- Molecular Docking : AutoDock Vina or Glide for binding affinity assessment (e.g., PDB: 3HKC for kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.